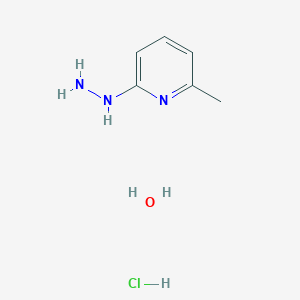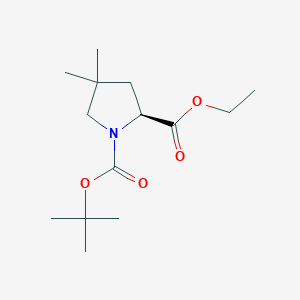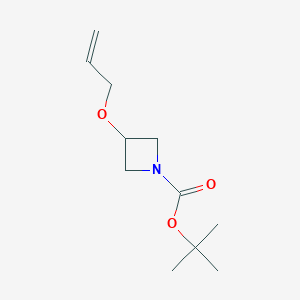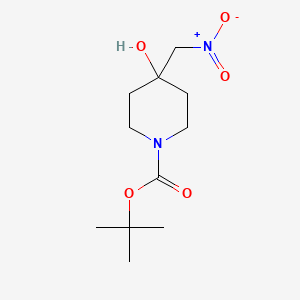
2-Hydrazino-6-methylpyridine hydrochloride hydrate
説明
“2-Hydrazino-6-methylpyridine hydrochloride hydrate” is a chemical compound with the CAS Number: 1456807-58-1 . It has a molecular weight of 177.63 and its IUPAC name is 2-hydrazino-6-methylpyridine hydrochloride hydrate . This compound is typically stored at room temperature and is a solid in its physical form .
Molecular Structure Analysis
The molecular formula of “2-Hydrazino-6-methylpyridine hydrochloride hydrate” is C6H9N3.ClH.H2O . The InChI code for this compound is 1S/C6H9N3.ClH.H2O/c1-5-3-2-4-6 (8-5)9-7;;/h2-4H,7H2,1H3, (H,8,9);1H;1H2 .Physical And Chemical Properties Analysis
“2-Hydrazino-6-methylpyridine hydrochloride hydrate” is a solid at room temperature . It has a molecular weight of 177.63 .科学的研究の応用
Field: Pharmaceutical Chemistry
- Application : Hydrazinopyridines are used as precursors in the synthesis of pharmaceutical products .
- Methods : The presence of the highly reactive hydrazine group in the molecule makes it possible to insert the pyridine fragment into complex molecular structures .
- Results : Products obtained on the basis of hydrazinopyridines have anti-inflammatory, antiulcer, and other types of activity .
Field: Agricultural Chemistry
- Application : Hydrazinopyridines and their derivatives have been recommended as herbicides, plant growth regulators, and fungicides .
- Results : The use of these compounds as herbicides, plant growth regulators, and fungicides suggests they have been found effective in controlling unwanted plants and fungi, and in regulating plant growth .
Field: Dye Manufacturing
- Application : Hydrazinopyridines are used in the production of pyridyl-containing azo dyes .
- Methods : The highly reactive hydrazine group in the molecule allows for the insertion of the pyridine fragment into complex molecular structures, which are of interest in the production of dyes .
Field: Chemical Synthesis
- Application : Hydrazinopyridines serve as precursors in the synthesis of complex molecular structures .
- Methods : The presence of the highly reactive hydrazine group in the molecule makes it possible to insert the pyridine fragment into complex molecular structures .
Field: Textile Industry
- Application : Hydrazinopyridines are used in the production of pyridyl-containing azo dyes .
- Methods : The highly reactive hydrazine group in the molecule allows for the insertion of the pyridine fragment into complex molecular structures, which are of interest in the production of dyes .
Field: Chemical Synthesis
Safety And Hazards
特性
IUPAC Name |
(6-methylpyridin-2-yl)hydrazine;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.ClH.H2O/c1-5-3-2-4-6(8-5)9-7;;/h2-4H,7H2,1H3,(H,8,9);1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFYSKIWSPTRCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NN.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydrazino-6-methylpyridine hydrochloride hydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]phenol](/img/structure/B1442462.png)



![5-[4-(Acetylamino)phenyl]-1H-imidazole-2-acetic acid ethyl ester](/img/structure/B1442466.png)

amine hydrochloride](/img/structure/B1442468.png)
